molecular formula C7H9F3N2O B1399886 1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol CAS No. 1341486-74-5

1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B1399886
CAS No.: 1341486-74-5
M. Wt: 194.15 g/mol
InChI Key: KBKDUGVKVWHAFS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C7H9F3N2O and a molecular weight of 194.15 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7F3N2O/c7-6(8,9)5(12)4-11-3-1-2-10-11/h1-3,5,12H,4H2 .


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of New Chemical Compounds

  • Efficient Synthesis of Biheterocyclic Compounds : Research by Malavolta et al. (2014) focused on synthesizing new biheterocyclic compounds using 1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol. These compounds are characterized by nuclear magnetic resonance spectroscopy and mass spectrometry data (Malavolta et al., 2014).

Structural and Catalytic Studies

  • Catalytic Activities of Copper(II) Complexes : Zhang et al. (2007) synthesized and characterized dinuclear copper(II) complexes derived from pyrazole-containing ligands including this compound. These complexes were examined for catalytic oxidation activities, modeling the functional properties of catechol oxidase (Zhang et al., 2007).

Synthesis and Characterization of Ligands and Complexes

  • Synthesis of Polydentate Ligands : Zhang et al. (2008) researched the synthesis of pyrazole-based polydentate ligands, which involved this compound. These ligands were used to synthesize new coordination compounds characterized by elemental and FT-IR analysis (Zhang et al., 2008).

Investigation of Fluorinated Organic Molecules

  • Study of Fluorinated Alcohols' Miscibility with Water : Fioroni et al. (2003) used 1,1,1-Trifluoro-propan-2-ol (TFIP), a closely related compound, to study the influence of trifluoromethyl groups on the physicochemical properties of fluorinated organic molecules. This research provided insight into the behavior of CF3 and CH3 groups in water, which is crucial for understanding the unique miscibility behavior of fluorinated compounds (Fioroni et al., 2003).

Novel Synthesis Techniques

  • Novel Synthesis of Fluorinated Compounds : Bazhin et al. (2014) developed a concise approach to synthesize CF3-containing pyrazoles, demonstrating a novel and effective technique for creating fluorinated building blocks based on 2,3-butanedione, which is pertinent to the study of this compound (Bazhin et al., 2014).

Safety and Hazards

The safety information for 1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280) and in case of inadequate ventilation, wear respiratory protection (P304+P340) .

Future Directions

The future directions for the study and application of 1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol and related compounds could involve further exploration of their antileishmanial and antimalarial activities . As our understanding of these compounds grows, they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Properties

IUPAC Name

1,1,1-trifluoro-3-(4-methylpyrazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-5-2-11-12(3-5)4-6(13)7(8,9)10/h2-3,6,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKDUGVKVWHAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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